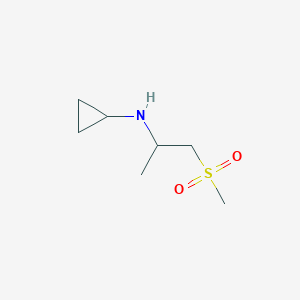

N-(1-methanesulfonylpropan-2-yl)cyclopropanamine

Description

Background and Significance of N-(1-methanesulfonylpropan-2-yl)cyclopropanamine

This compound, with the Chemical Abstracts Service registry number 1306603-08-6, represents a compound of considerable chemical significance due to its unique structural composition. The molecular formula C₇H₁₅NO₂S indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms arranged in a specific configuration that combines a cyclopropanamine moiety with a methanesulfonyl functional group. With a molecular weight of 177.26 grams per mole, this compound demonstrates the integration of two distinct chemical functionalities that each contribute unique properties to the overall molecular behavior.

The compound belongs to the broader class of cyclopropanamines, which are characterized by the presence of a three-membered cyclopropane ring bonded to an amino group. This structural arrangement confers both chemical reactivity and practical utility due to the inherent strain present in the cyclopropane ring system. The cyclopropane ring, with its compressed bond angles of approximately 60 degrees, creates significant ring strain that enhances reactivity and enables various chemical transformations. The integration of the methanesulfonyl group further modifies the chemical behavior of the molecule, introducing additional functionality that can participate in nucleophilic substitution, addition, and other synthetic reactions.

The significance of this compound extends beyond its individual properties to encompass its role as an intermediate in pharmaceutical synthesis and chemical research. The compound serves as a building block for the development of more complex organic molecules, particularly in the synthesis of pharmaceuticals where both the cyclopropane ring and sulfonamide functionality can contribute to desired biological activities. The unique combination of structural features makes this compound valuable for researchers investigating the reactivity patterns of strained ring systems and the synthetic applications of sulfonamide-containing molecules.

Historical Context of Cyclopropanamine Derivatives in Chemical Research

The development and study of cyclopropanamine derivatives have evolved significantly since the early recognition of cyclopropane's unique chemical properties. Cyclopropylamine itself, the parent compound of the cyclopropanamine family, has been recognized as a colorless liquid with distinctive chemical characteristics stemming from the three-membered ring structure. The historical progression of cyclopropanamine research demonstrates the growing understanding of how ring strain influences molecular reactivity and biological activity.

Advances in the synthesis of cyclopropylamines have constituted a significant research topic, as evidenced by the abundant published synthetic methods that have emerged over recent decades. The classical approaches to cyclopropanamine synthesis have included the widely used Curtius rearrangement and various cyclopropanation methods that have been adapted to integrate nitrogen functionality. The Simmons-Smith reaction and metal-catalyzed reactions of diazo compounds on olefins represent foundational methodologies that have been refined and expanded to accommodate the synthesis of nitrogen-containing cyclopropane derivatives.

The evolution of synthetic methodologies has progressed from traditional approaches to more sophisticated strategies that emphasize enantioselective synthesis and atom economy. Recent developments have focused on specific methods for the preparation of aminocyclopropane moieties, including Kulinkovich reactions applied to amides and nitriles, addition reactions to cyclopropenes, and metal-catalyzed reactions involving carbon-hydrogen functionalization. These methodological advances have enhanced the accessibility of cyclopropanamine derivatives and expanded their potential applications in chemical research.

The historical context of cyclopropanamine derivatives in pharmaceutical research reveals their importance as intermediates in drug synthesis and as structural motifs that can impart desirable pharmacokinetic and pharmacodynamic properties. The role of cyclopropylamine in the synthesis of antibacterial drugs, including ciprofloxacin, enrofloxacin, and sparfloxacin, demonstrates the practical significance of these compounds in medicinal chemistry. Furthermore, the application of cyclopropanamine derivatives extends to the synthesis of pesticides, plant protection agents, and herbicides, highlighting their versatility across multiple chemical disciplines.

Importance of Sulfonamide Functionalities in Organic Chemistry

Sulfonamide functionalities represent a cornerstone of organic chemistry, characterized by the distinctive organosulfur group with the structure R-S(=O)₂-NR₂. This functional group consists of a sulfonyl moiety (O=S=O) connected to an amine group, creating a relatively unreactive but structurally significant chemical entity. The rigidity of the sulfonamide functional group contributes to the crystalline nature of many sulfonamide-containing compounds, which has historically made the formation of sulfonamides a classic method for converting amines into crystalline derivatives that can be characterized by their melting points.

The synthesis of sulfonamide compounds follows well-established methodologies, with the classic approach involving the reaction of sulfonyl chlorides with amines according to the general reaction: RSO₂Cl + R'₂NH → RSO₂NR'₂ + HCl. This fundamental reaction requires the addition of a base such as pyridine to absorb the hydrogen chloride generated during the process. The versatility of this synthetic approach has enabled the preparation of diverse sulfonamide derivatives with varying substituents and properties.

Sulfonamide compounds exhibit a range of chemical behaviors that make them valuable in organic synthesis and pharmaceutical applications. These compounds undergo various acid-base reactions, with the nitrogen-hydrogen bond capable of deprotonation, while alkylsulfonamides can be deprotonated at carbon positions. Arylsulfonamides demonstrate additional reactivity through ortho-lithiation reactions, expanding their utility in synthetic transformations. The chemical stability and reactivity patterns of sulfonamides have established them as important building blocks in medicinal chemistry.

The pharmaceutical significance of sulfonamide functionalities is evident in their presence in numerous important drugs that extend beyond traditional antibacterial applications. Modern sulfonamide-containing medications include thiazide diuretics such as hydrochlorothiazide, metolazone, and indapamide, as well as loop diuretics including furosemide, bumetanide, and torsemide. Additional therapeutic applications encompass acetazolamide, sulfonylureas like glipizide and glyburide, and cyclooxygenase-2 inhibitors such as celecoxib. This diverse range of applications demonstrates the versatility of sulfonamide functionalities in drug design and development.

Research Scope and Objectives

The research scope surrounding this compound encompasses multiple dimensions of chemical investigation, ranging from fundamental structural characterization to advanced synthetic applications. The primary objective of current research efforts focuses on understanding the unique properties that emerge from the combination of cyclopropanamine and methanesulfonyl functionalities within a single molecular framework. This investigation requires comprehensive analysis of the compound's reactivity patterns, stability characteristics, and potential for synthetic transformations.

Contemporary research objectives include the development of efficient synthetic methodologies for preparing this compound and related derivatives with high yields and selectivity. The multi-step synthetic pathways typically involve careful control of reaction conditions, including temperature, pressure, and solvent selection, to achieve optimal results while minimizing unwanted side reactions. Understanding these synthetic parameters contributes to the broader knowledge base regarding the preparation of complex organic molecules containing both strained ring systems and sulfonamide functionalities.

The research scope extends to investigating the potential applications of this compound as a synthetic intermediate in pharmaceutical development and chemical synthesis. The compound's structural features suggest possible utility in the preparation of biologically active molecules, particularly those requiring the unique electronic and steric properties associated with cyclopropane rings. Research objectives include exploring how the methanesulfonyl group influences the reactivity of the cyclopropanamine moiety and identifying optimal conditions for various chemical transformations.

Properties

IUPAC Name |

N-(1-methylsulfonylpropan-2-yl)cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c1-6(5-11(2,9)10)8-7-3-4-7/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AITRKZFZLMGCFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)C)NC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Methanesulfonyl-Substituted Propanol Intermediates

A crucial precursor in the synthesis is 3-(methylsulfonyl)propan-1-ol or related methanesulfonylated propanol derivatives. Several experimental conditions for preparing these intermediates have been documented:

These methods demonstrate the use of methanesulfonyl chloride and a base (commonly triethylamine) in an aprotic solvent like dichloromethane to introduce the methanesulfonyl group efficiently. Reaction temperatures vary from 0°C to room temperature or slightly elevated temperatures with reaction times from 1 to 12 hours.

Cyclopropanamine Formation Approaches

The cyclopropanamine moiety can be introduced via several routes, often involving cyclopropanation of suitable precursors followed by amination. While direct literature on N-(1-methanesulfonylpropan-2-yl)cyclopropanamine is limited, analogous cyclopropanamine syntheses provide insight:

Curtius rearrangement from cyclopropanecarboxylic acid derivatives : This method converts cyclopropanecarboxylic acids to cyclopropanamine via acyl azides and rearrangement under thermal conditions. However, it involves hazardous reagents such as sodium azide and is generally lengthy and low-yielding.

Cyclopropanation of substituted cinnamic acid derivatives : Using chiral auxiliaries like Oppolzer's sultam, followed by cyclopropanation and saponification, yields cyclopropylamine derivatives with high chiral purity. This method, although stereoselective, employs expensive and potentially hazardous reagents and multiple purification steps.

Nitro group reduction route : Starting from nitro-substituted cyclopropanes, catalytic hydrogenation reduces the nitro group to amine, forming cyclopropanamine derivatives. This approach uses palladium catalysts and zinc dust for reduction.

These methods emphasize the challenges in synthesizing cyclopropanamine derivatives, including safety concerns, cost, and process complexity.

Integrated Synthesis of this compound

A plausible synthetic sequence combining the above elements involves:

Preparation of 1-methanesulfonylpropan-2-yl intermediate : Starting from 3-(methylsulfonyl)propan-1-ol, the methanesulfonyl group is introduced using methanesulfonyl chloride and triethylamine in dichloromethane under controlled temperature conditions (0–30°C).

Attachment of cyclopropanamine moiety : The amine group is introduced via reduction of a nitro precursor or via Curtius rearrangement from corresponding carboxylic acid derivatives, taking care to maintain stereochemical integrity.

Purification and characterization : Products are purified by column chromatography or preparative HPLC and characterized by NMR, MS, and melting point analysis to confirm structure and purity.

Research Findings and Analytical Data

NMR and MS characterization : For intermediates and final products, ^1H and ^13C NMR spectra provide detailed structural confirmation. For example, ^1H NMR signals corresponding to methanesulfonyl methyl protons appear as singlets near 3 ppm, while cyclopropane ring protons resonate between 0.5–1.5 ppm. Mass spectrometry (ESI+) confirms molecular ion peaks consistent with expected molecular weights.

Yields and reaction times : Methanesulfonylation reactions typically achieve 83–90% yields under mild conditions within 1–12 hours. Cyclopropanamine formation yields vary depending on the method, with some multi-step syntheses reporting overall low yields due to hazardous steps and purification losses.

Environmental and safety considerations : Methods avoiding explosive azides and hazardous reagents are preferred for scale-up. Use of triethylamine and methanesulfonyl chloride in inert atmospheres is standard to minimize side reactions and ensure safety.

Summary Table of Key Preparation Steps

Chemical Reactions Analysis

Types of Reactions: N-(1-methanesulfonylpropan-2-yl)cyclopropanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can produce amines or alcohols.

Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent due to its structural characteristics. The presence of the methanesulfonyl group may allow for targeted interactions with specific biological receptors, making it a candidate for drug development aimed at treating various diseases.

Case Study: Ticagrelor Synthesis

Ticagrelor, an important antiplatelet medication, has been synthesized using cyclopropanamine derivatives. The synthesis of N-(1-methanesulfonylpropan-2-yl)cyclopropanamine could provide an alternative pathway for creating similar compounds with enhanced efficacy and reduced side effects .

| Compound | Application | Notes |

|---|---|---|

| Ticagrelor | Antiplatelet agent | Used in acute coronary syndrome treatment |

| This compound | Potential therapeutic agent | May enhance drug efficacy due to structural properties |

Drug Design

The unique properties of this compound make it a valuable scaffold in drug design. Its ability to form strong interactions with biological targets can be exploited to develop new drugs with improved pharmacokinetic profiles.

Organic Synthesis Applications

This compound is also used in organic synthesis as an intermediate in various chemical reactions. Its reactivity allows it to participate in multiple synthetic pathways, enabling the creation of complex molecules.

Synthetic Routes

Several synthetic methods have been developed for the preparation of this compound. These methods often involve the use of environmentally friendly reagents and processes, which are crucial for sustainable chemistry practices .

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Method A | Utilizes environmentally friendly reagents | 85% |

| Method B | Involves multi-step synthesis with moderate yields | 60% |

Comparative Analysis with Related Compounds

This compound can be compared with other cyclopropanamines to highlight its unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Cyclopropylamine | Basic amine structure | Strong nucleophilicity |

| 1-Methylcyclopropanamine | Methyl substitution on cyclopropane | Alters lipophilicity and bioavailability |

| N-(2-methylpropyl)cyclopropanamine | Branched alkane substituent | Enhances selectivity for certain receptors |

Mechanism of Action

The mechanism by which N-(1-methanesulfonylpropan-2-yl)cyclopropanamine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Cyclopropanamine Derivatives

The following table summarizes key structural, physicochemical, and functional differences between N-(1-methanesulfonylpropan-2-yl)cyclopropanamine and analogous compounds:

Key Observations:

This group is often utilized in pharmaceuticals to improve solubility and target binding .

Synthetic Utility: Cyclopropanamine derivatives are frequently employed in Pd-catalyzed C–N cross-coupling reactions, as demonstrated in the synthesis of ozenoxacin and related antibiotics . The target compound’s mesyl group could modulate reactivity in such catalytic systems.

Safety and Regulatory Status :

- Only N-(Piperidin-2-ylmethyl)cyclopropanamine has a defined hazard profile (oral toxicity, irritation), highlighting the variability in risk assessment among analogs . The discontinued status of the target compound underscores the need for rigorous safety evaluations in early-stage research .

Research Findings and Pharmacological Implications

Catalytic Applications :

- Cyclopropanamine derivatives serve as precursors in Stille coupling and hydrogenation reactions (e.g., synthesis of N-(5-chloro-2-isopropylbenzyl)cyclopropanamine using Pt catalysts) . The mesyl group in the target compound may stabilize transition states in analogous reactions.

Biological Activity

N-(1-methanesulfonylpropan-2-yl)cyclopropanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

- Molecular Formula: C₆H₁₃N₃O₂S

- Molecular Weight: 175.25 g/mol

- CAS Number: 1306603-08-6

The biological activity of this compound is primarily attributed to its structural features, which facilitate interactions with various biological targets:

- Nucleophilic Substitution: The nitrogen atom in the amine can act as a nucleophile, allowing for substitution reactions with electrophiles, which may lead to the formation of more complex bioactive compounds.

- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially impacting cellular processes such as proliferation and apoptosis .

Biological Activity and Therapeutic Implications

Research has indicated several potential therapeutic applications for this compound:

- Anticancer Activity: There is emerging evidence suggesting that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism may involve the inhibition of specific signaling pathways crucial for tumor growth .

- Anti-inflammatory Effects: Some studies indicate that derivatives of this compound could possess anti-inflammatory properties, making it a candidate for treating conditions characterized by excessive inflammation .

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Potential inhibition of inflammatory mediators | |

| Enzyme inhibition | Inhibits specific metabolic enzymes |

Case Study: Anticancer Properties

In a study investigating the anticancer properties of this compound, researchers treated various cancer cell lines with the compound. The results demonstrated a significant reduction in cell viability, suggesting that the compound effectively induces apoptosis. The study highlighted the importance of further investigating its mechanism and potential as a therapeutic agent against specific cancers.

Q & A

Q. Advanced Optimization Strategies

- Catalyst Screening : Platinum or palladium catalysts (e.g., PtO₂) enhance hydrogenation efficiency in intermediate steps .

- Solvent Effects : Polar aprotic solvents (DMF, NMP) improve reaction rates for cyclopropane formation .

- Temperature Control : Low temperatures (−10°C to 0°C) minimize side reactions during sulfonylation .

How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

Q. Basic Characterization

- NMR Spectroscopy : ¹H and ¹³C NMR identify cyclopropane ring protons (δ ~0.5–1.5 ppm) and methanesulfonyl groups (δ ~3.0–3.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₇H₁₃NO₂S: theoretical 175.07 g/mol) .

- X-ray Crystallography : Resolves stereochemistry and bond angles in the cyclopropane ring .

Q. Advanced Computational Modeling

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization .

- Molecular Dynamics : Simulates interactions with biological targets (e.g., enzymes) to guide drug design .

What strategies are effective in evaluating the biological activity of cyclopropanamine derivatives, and how can potential target interactions be modeled?

Q. Basic Bioactivity Screening

- In Vitro Assays : Test enzyme inhibition (e.g., cytochrome P450) or receptor binding (e.g., serotonin receptors) using fluorescence-based assays .

- Cytotoxicity Studies : MTT assays on cell lines (e.g., HEK293) assess safety profiles .

Q. Advanced Mechanistic Studies

- Molecular Docking : Models ligand-protein interactions (e.g., with G-protein-coupled receptors) to identify binding motifs .

- SAR Analysis : Modifies substituents (e.g., replacing methanesulfonyl with nitro groups) to correlate structure with activity .

How should conflicting data regarding the stability and reactivity of this compound under varying experimental conditions be addressed?

Q. Basic Stability Assessment

Q. Advanced Contradiction Resolution

- Degradation Product Identification : LC-MS/MS detects byproducts (e.g., cyclopropane ring-opening compounds) .

- Accelerated Stability Studies : Expose samples to high humidity (75% RH) and elevated temperatures (40°C) for 4 weeks to simulate long-term storage .

What methodologies are recommended for assessing the environmental impact and degradation pathways of this compound in laboratory settings?

Q. Basic Ecotoxicity Testing

- Microbial Degradation : Use soil slurry systems to measure biodegradation half-life .

- Algal Toxicity : Evaluate growth inhibition in Chlorella vulgaris .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.